BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of p-Tolylacetylene: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethynyltoluene

Cat. No.: B1208493

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear
and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
2H, Aromatic (ortho to
7.39 d 8.1
-C=CH)
2H, Aromatic (meta to
7.09 d 8.1
-C=CH)
2.99 S 1H, Acetylenic
2.32 S 3H, Methyl
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment

138.4 Aromatic (quaternary, para to -C=CH)
132.0 Aromatic (ortho to -C=CH)

129.1 Aromatic (meta to -C=CH)

119.3 Aromatic (quaternary, ipso to -C=CH)
83.7 Acetylenic (quaternary)

77.2 Acetylenic (CH)

21.4 Methyl

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of p-

tolylacetylene.
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Wavenumber (cm~?) Intensity Assignment

3291 Strong =C-H stretch

3055 - 3025 Medium Aromatic C-H stretch

2920 Weak Aliphatic C-H stretch (methyl)
2107 Weak -C=C- stretch

1608 Medium Aromatic C=C stretch

1509 Strong Aromatic C=C stretch

p-disubstituted benzene C-H
818 Strong
out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and
several key fragment ions.

m/z Relative Intensity (%) Assignment

116 100 [M]* (Molecular lon)
115 85 [M-H]*

91 15 [C7H7]* (Tropylium ion)
65 10 [CsHs]*

39 8 [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

e Sample Preparation:
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o Weigh approximately 10-20 mg of p-tolylacetylene for tH NMR and 50-100 mg for 3C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

e Instrument Parameters:
o Acquire spectra on a 400 MHz or higher field NMR spectrometer.

o For 'H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of
1-2 seconds.

o For 3C NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly
used, with proton decoupling to simplify the spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum and perform baseline correction.

[e]

Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

e Sample Preparation (Neat Liquid):
o Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).
o Gently press the plates together to form a thin liquid film.

¢ |nstrument Parameters:
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[e]

Use a Fourier Transform Infrared (FT-IR) spectrometer.

o

Record a background spectrum of the clean, empty salt plates.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption peaks.

Electron lonization Mass Spectrometry (EI-MS)

e Sample Introduction:

o Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer,
often via a gas chromatograph (GC-MS) or a direct insertion probe.

« lonization and Analysis:

o Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.

o Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Data Acquisition and Interpretation:
o A detector records the abundance of each ion at a specific m/z value.

o The resulting mass spectrum is a plot of relative intensity versus m/z.
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o Identify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like p-tolylacetylene.
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A logical workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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